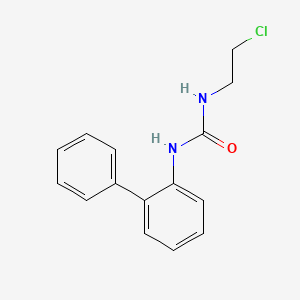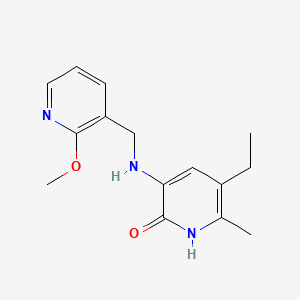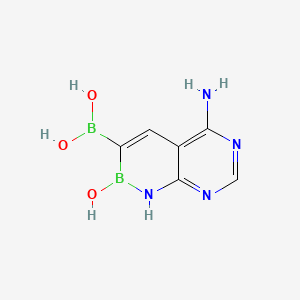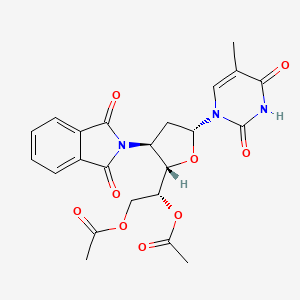![molecular formula C13H18N2 B12804236 1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine CAS No. 23239-55-6](/img/structure/B12804236.png)
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine, identified by the code GZ0I427OEC, is a chemical compound with the molecular formula C13H18N2. This compound is achiral and has a molecular weight of 202.2954 g/mol . It is characterized by a bicyclic structure with a pyridine ring attached to a bicyclo[2.2.2]octane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated bicyclo[2.2.2]octane reacts with a pyridine derivative.
Amine Functionalization:
Industrial Production Methods
Industrial production methods for 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
4-(3-Pyridyl)bicyclo(2.2.1)heptan-1-amine: Similar bicyclic structure but with a different ring size.
4-(3-Pyridyl)cyclohexan-1-amine: Similar functional groups but with a monocyclic structure.
Uniqueness
4-(3-Pyridyl)bicyclo(2.2.2)octan-1-amine is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
23239-55-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-pyridin-3-ylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-6-3-12(4-7-13,5-8-13)11-2-1-9-15-10-11/h1-2,9-10H,3-8,14H2 |
InChI Key |
UVTMQHPIJYGFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



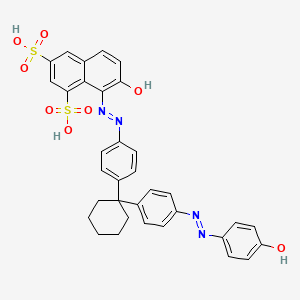

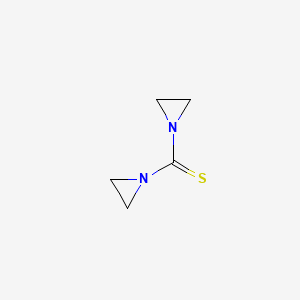
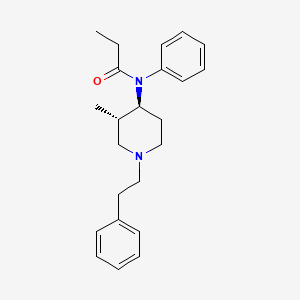
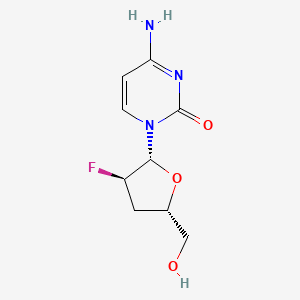
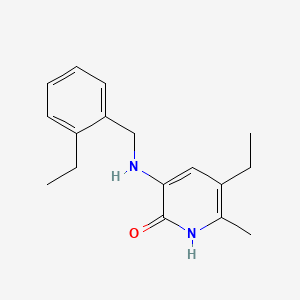
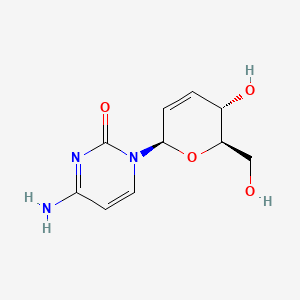
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
